N-(3-Methoxybenzyl)palmitamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Methoxybenzyl)Palmitamide can be synthesized through a one-pot synthesis method . The process involves the reaction of palmitic acid with 3-methoxybenzylamine under specific conditions to form the desired amide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxybenzyl)Palmitamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(3-Methoxybenzyl)Palmitamide has a wide range of scientific research applications, including:
Mechanism of Action
N-(3-Methoxybenzyl)Palmitamide exerts its effects primarily through the inhibition of FAAH . FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to enhanced signaling through cannabinoid receptors. This modulation of the endocannabinoid system results in analgesic, anti-inflammatory, and neuroprotective effects .
Comparison with Similar Compounds
- N-Benzylpalmitamide
- N-Benzyloleamide
- N-Benzyloctadeca-9Z,12Z-dienamide
- N-Benzyloctadeca-9Z,12Z,15Z-trienamide
Comparison: N-(3-Methoxybenzyl)Palmitamide is unique due to the presence of the methoxy group on the benzyl ring, which enhances its FAAH inhibitory activity compared to other similar compounds . This structural feature contributes to its higher potency and efficacy in modulating the endocannabinoid system .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]hexadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24(26)25-21-22-17-16-18-23(20-22)27-2/h16-18,20H,3-15,19,21H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGQTITXPTKIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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